Penicillamine - 771431-20-0

Penicillamine

Catalog Number: EVT-7904966
CAS Number: 771431-20-0
Molecular Formula: C5H11NO2S
Molecular Weight: 149.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-penicillamine is an optically active form of penicillamine having D-configuration. Pharmaceutical form (L-form is toxic) of chelating agent used to treat heavy metal poisoning. It has a role as a chelator, an antirheumatic drug, a drug allergen and a copper chelator. It is a penicillamine and a non-proteinogenic alpha-amino acid. It is an enantiomer of a L-penicillamine.
Penicillamine is a pharmaceutical of the chelator class. The pharmaceutical form is D-penicillamine, as L-penicillamine is toxic (it inhibits the action of pyridoxine). It is an α-amino acid metabolite of penicillin, although it has no antibiotic properties.
Penicillamine is an Antirheumatic Agent.
Penicillamine is chelating agent used to decrease copper stores in Wilson disease, which also has immunomodulatory activity in rheumatic diseases such as rheumatoid arthritis, scleroderma and systemic lupus erythematosus. Penicillamine is capable of causing hypersensitivity reactions, some of which are accompanied by liver injury which is typically cholestatic.
Penicillamine is a natural product found in Caenorhabditis elegans with data available.
Penicillamine is a beta dimethyl analog of the amino acid cysteine. As a degradation product of penicillin antibiotics, penicillamine chelates with heavy metals and increases their urinary excretion. Possessing antineoplastic properties, penicillamine induces apoptosis by a p53-mediated mechanism and inhibits angiogenesis by chelating with copper, a cofactor for angiogenesis. (NCI04)
Penicillamine can cause developmental toxicity according to state or federal government labeling requirements.
3-Mercapto-D-valine. The most characteristic degradation product of the penicillin antibiotics. It is used as an antirheumatic and as a chelating agent in Wilson's disease.
Mechanism of Action
  • Copper Chelation: In Wilson's disease, Penicillamine promotes copper excretion by forming stable complexes with copper ions, thus reducing copper accumulation in tissues [].
  • Cystine Reduction: In cystinuria, Penicillamine forms soluble disulfides with cystine, preventing the formation of insoluble cystine stones in the urinary tract [].
Applications
  • Heavy Metal Toxicity Studies: Penicillamine serves as a model compound to study the mechanisms of heavy metal toxicity and the development of chelation therapies [, , ].
  • Immunological Research: The immunomodulatory effects of Penicillamine make it valuable in studying autoimmune diseases like rheumatoid arthritis and exploring potential therapeutic interventions [, ].
  • Collagen Research: Penicillamine's effects on collagen synthesis and degradation make it a valuable tool for investigating connective tissue disorders [].
Source and Classification

Penicillamine is derived from penicillin through hydrolysis and various synthetic processes. It falls under the category of low-molecular-weight organic compounds and is classified as an amino acid derivative due to its structural characteristics. Its therapeutic applications are primarily linked to its ability to bind metal ions and modulate immune responses .

Synthesis Analysis

Methods of Synthesis

Penicillamine can be synthesized through several methods:

  1. Semi-synthetic Method: This involves the degradation of penicillins to produce penicillamine. The process typically includes hydrolysis of penicillin salts followed by decarboxylation and nucleophilic reactions .
  2. Fully Synthetic Method: A common approach utilizes the reaction between isobutyraldehyde, sulfur, and ammonia to create thiazoline derivatives, which are subsequently converted into penicillamine through hydrolysis .

Technical Details:

  • The semi-synthetic route often yields high-purity penicillamine (>99%) and involves careful control of reaction conditions such as temperature and pH .
  • The fully synthetic method can be industrially scaled and has been optimized for efficiency, typically involving multiple reaction stages including refluxing in organic solvents .
Molecular Structure Analysis

Structure and Data

Penicillamine features a unique molecular structure characterized by a thiol group (-SH) that plays a crucial role in its chemical reactivity. The structural formula can be represented as follows:

Penicillamine C5H11NO2S\text{Penicillamine }C_5H_{11}NO_2S

Molecular Weight: Approximately 133.21 g/mol.

  • Melting Point: Decomposes at temperatures between 202–206 °C .
  • Solubility: Soluble in water but poorly soluble in organic solvents like ether or chloroform .
Chemical Reactions Analysis

Reactions and Technical Details

Penicillamine undergoes several significant chemical reactions:

Historical Development and Evolution of Therapeutic Applications

Discovery as a Penicillin Degradation Product and Early Pharmacological Characterization

Penicillamine (β,β-dimethylcysteine) was first isolated in 1953 from the urine of patients with liver disease undergoing penicillin therapy. British biochemist John Walshe identified it as a degradation product of penicillin’s thiazolidine ring, though it lacked intrinsic antibiotic properties [3] [6]. Chemically, it is a chiral, sulfur-containing amino acid with three functional groups: a thiol (-SH), an amino (-NH₂), and a carboxyl (-COOH). Its D-isomer (D-penicillamine) was later selected for clinical use due to the toxicity of the L-isomer, which inhibits pyridoxine (vitamin B₆) metabolism [7] [9]. Early pharmacological studies revealed its unique metal-binding capabilities, attributed to the electron-donating thiol group, which forms stable coordination complexes with transition metals like copper, lead, and mercury [5] [8].

Initial structural analysis by Robert Robinson and John Cornforth confirmed its configuration as (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid [3]. The compound’s low molecular weight (149.21 g/mol) and solubility in water facilitated rapid absorption in the gastrointestinal tract, though bioavailability varied (40–70%) due to degradation in the gut and protein binding exceeding 80% in plasma [7] [9]. Early metabolism studies showed hepatic transformation into disulfides and S-methyl derivatives, with renal excretion of copper–penicillamine complexes proving pivotal for future therapeutic applications [4] [8].

Table 1: Key Events in the Discovery and Early Characterization of Penicillamine

YearEventSignificanceReference
1953Isolation from penicillin-treated patientsIdentified as a penicillin metabolite [3] [9]
1956Structural elucidation by Cornforth and RobinsonConfirmed (2S)-configuration [6]
1956Walshe’s in vitro copper-chelation experimentsDemonstrated cupriuresis in Wilson’s disease models [6] [9]

Paradigm Shift from Antibiotic Byproduct to Chelation Therapy Agent

The therapeutic utility of penicillamine underwent a radical transformation in 1956 when Walshe demonstrated its efficacy in Wilson’s disease, a genetic disorder of copper accumulation. Unlike conventional antibiotics, penicillamine acted as a chelating agent, forming soluble, renally excretable complexes with copper ions. Each penicillamine molecule bound one copper atom via thiol coordination, reducing toxic copper deposits in the liver and brain [1] [6]. This redefined penicillamine from a metabolic curiosity to a life-saving chelator, leading to FDA approval for Wilson’s disease in 1970 [3] [9].

The chelation mechanism involved reduction of Cu²⁺ to Cu⁺, altering copper’s geometry from square planar to tetrahedral, which weakened protein binding and facilitated excretion [7]. Stability constants (log K) of penicillamine–metal complexes were critical: copper (16.9) > lead (14.0) > iron (8.2), explaining its preference for copper detoxification [5] [8]. By the 1960s, applications expanded to cystinuria, where penicillamine disulfide exchange reactions with cystine formed soluble penicillamine-cysteine disulfides, preventing stone formation [1] [3]. Off-label uses included lead poisoning, where it displaced lead from tissues, though succimer later superseded it for this indication [5] [9].

Table 2: Stability Constants and Therapeutic Applications of Penicillamine Chelation

Metal IonStability Constant (log K)Primary Clinical IndicationMechanistic Insight
Cu²⁺16.9Wilson’s diseaseReduction to Cu⁺; tetrahedral complex excretion
Pb²⁺14.0Lead poisoning (historical)Displacement from tissue stores
CystineN/ACystinuriaDisulfide interchange forming soluble complexes

Role in Redefining Disease-Modifying Antirheumatic Drug (DMARD) Classifications

Penicillamine’s introduction for rheumatoid arthritis (RA) in the 1960s marked a turning point in rheumatology. Initially repurposed from its chelation uses, it demonstrated immunomodulatory effects distinct from anti-inflammatory agents. At doses of 500–750 mg/day, it suppressed T-lymphocyte activity, reduced IgM rheumatoid factor titers, and inhibited collagen cross-linking by copper-dependent lysyl oxidase [1] [9]. These actions classified it as the first synthetic DMARD, a term coined to describe agents that alter disease progression rather than merely alleviate symptoms [1] [3].

Its impact on DMARD classification was twofold:

  • Mechanistic Reclassification: Penicillamine’s inhibition of immune complex formation and macrophage function established immunomodulation as a core DMARD criterion, distinguishing it from glucocorticoids and NSAIDs [1] [7].
  • Therapeutic Protocols: By the 1980s, penicillamine became a comparator in clinical trials for emerging DMARDs (e.g., methotrexate). Its slow onset (3–6 months) and requirement for titrated dosing underscored the need for early, aggressive therapy in RA, shaping modern treat-to-target strategies [9].

Although its use declined after the 1990s due to toxicity and the advent of biologics, penicillamine’s legacy persists in DMARD pharmacology. It validated the targeting of extracellular copper enzymes in autoimmune diseases and influenced later metal-chelating DMARDs like tetrathiomolybdate [1] [7].

Table 3: Impact of Penicillamine on DMARD Classifications and Rheumatology

ParameterPre-Penicillamine EraPost-Penicillamine EraImpact on Rheumatology
Therapeutic GoalSymptom reliefDisease modificationShift to preventing joint erosion
Key MechanismsUndefinedImmunomodulation, collagen stabilizationFramework for evaluating synthetic DMARDs
Clinical MetricsPain scoresRF titers, radiographic progressionObjective biomarkers for treatment efficacy

Properties

CAS Number

771431-20-0

Product Name

Penicillamine

IUPAC Name

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1

InChI Key

VVNCNSJFMMFHPL-VKHMYHEASA-N

SMILES

CC(C)(C(C(=O)O)N)S

Solubility

CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/
FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM.

Canonical SMILES

CC(C)(C(C(=O)O)N)S

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.